molecular formula C14H20N2 B8466547 N-isobutyl-tryptamine

N-isobutyl-tryptamine

Cat. No.: B8466547
M. Wt: 216.32 g/mol
InChI Key: HUZOBAFMOMZMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-tryptamine (NBT) is a synthetic tryptamine derivative of significant interest in pharmacological and neurochemical research. As a member of the tryptamine class, its core structure consists of an indole ring system joined to an amino group via an ethyl sidechain, which serves as a fundamental scaffold for many biologically active compounds . Tryptamines are known to interact primarily with the serotonergic system, and this compound is investigated for its potential activity as a serotonin receptor agonist, a mechanism shared by many substituted tryptamines like the well-characterized N-isopropyltryptamine (NiPT) . The primary research value of this compound lies in its application for structure-activity relationship (SAR) studies. By modifying the alkyl substituents on the amine nitrogen, researchers can systematically explore how these changes affect binding affinity and functional efficacy at various neurotransmitter receptors, particularly the 5-HT (serotonin) receptor subtypes . The isobutyl group presents a distinct steric and electronic profile compared to methyl, ethyl, or isopropyl groups, making it a critical point of variation for understanding receptor-ligand interactions and for the design of novel research compounds with tailored properties . Researchers utilize this compound in vitro to study its functional activity at key serotonin receptors such as 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. The insights gained are crucial for advancing the understanding of the serotonergic system's role in various physiological and neurological processes . The synthesis of such specialized tryptamines often involves modern, sustainable coupling reagents like T3P (propylphosphonic anhydride) to improve efficiency and purity . This product is intended for laboratory research purposes only and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methylpropan-1-amine

InChI

InChI=1S/C14H20N2/c1-11(2)9-15-8-7-12-10-16-14-6-4-3-5-13(12)14/h3-6,10-11,15-16H,7-9H2,1-2H3

InChI Key

HUZOBAFMOMZMBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCC1=CNC2=CC=CC=C21

Origin of Product

United States

Biochemical and Molecular Pharmacology of N Isobutyl Tryptamine Analogues

Ligand-Receptor Interactions and Binding Profiles

Serotonergic Receptor System Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C receptor agonism/antagonism)

No specific binding affinity or functional activity data for N-isobutyl-tryptamine at 5-HT1A, 5-HT2A, 5-HT2B, or 5-HT2C receptors were found in the reviewed literature.

Trace Amine-Associated Receptor (TAAR) System Engagement (e.g., TAAR1, TAAR6)

No data detailing the engagement or functional activity of this compound at TAAR1 or TAAR6 receptors were found.

Interactions with Other Monoaminergic Receptor Subtypes (e.g., adrenergic, dopaminergic)

No information regarding the binding profile or interaction of this compound with adrenergic or dopaminergic receptor subtypes was available in the reviewed scientific literature.

Sigma Non-Opioid Intracellular Receptor 1 (SIGMAR1) Agonism

No studies characterizing the agonistic activity or binding affinity of this compound at the SIGMAR1 receptor were identified.

Enzymatic Interactions and Modulatory Effects (focused on in vitro/non-human systems)

Monoamine Oxidase (MAO) Activity and Inhibition (e.g., MAO-B)

No data on the inhibitory effects or IC50 values of this compound on monoamine oxidase B (MAO-B) were found.

The biochemical and molecular pharmacology of this compound remains uncharacterized in the public scientific domain. To fulfill the requested detailed analysis, primary research involving in vitro binding and functional assays would be required. Without such studies, any discussion of its specific pharmacological activity would be speculative and fall outside the required standards of scientific accuracy.

Aromatic L-Amino Acid Decarboxylase (AADC) Involvement

Aromatic L-amino acid decarboxylase (AADC) is a pivotal enzyme in the biosynthesis of various monoamine neurotransmitters and trace amines. nih.gov Its primary function is to catalyze the decarboxylation of L-amino acids. For instance, AADC converts L-DOPA to dopamine (B1211576) and 5-hydroxytryptophan (B29612) to serotonin (B10506). nih.gov

Crucially for the context of tryptamines, AADC is also responsible for the conversion of L-tryptophan to tryptamine (B22526). nih.gov This reaction is a fundamental step in the endogenous production of tryptamine, which can then serve as a precursor for the synthesis of other tryptamine derivatives. The activity of AADC is therefore a critical determinant of the available pool of tryptamine for subsequent metabolic transformations. The modulation of AADC activity can be influenced by various neurotransmitter receptors, including dopamine, serotonin, and glutamate (B1630785) receptors, which can in turn affect the levels of endogenous tryptamines. nih.gov

EnzymeFunctionSubstratesProducts
Aromatic L-Amino Acid Decarboxylase (AADC) Catalyzes decarboxylation of L-amino acidsL-DOPA, 5-Hydroxytryptophan, L-TryptophanDopamine, Serotonin, Tryptamine

Indolethylamine-N-methyltransferase (INMT) Enzymatic Activity

Indolethylamine-N-methyltransferase (INMT) is an enzyme that plays a significant role in the metabolism of tryptamine and its analogues. wikipedia.org It catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the amino group of tryptamines. nih.gov This process of N-methylation can lead to the formation of N-methylated tryptamines, such as N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT). nih.govresearchgate.net

INMT exhibits a broad substrate specificity and can act on a variety of primary, secondary, and tertiary amines. wikipedia.org The enzymatic activity of INMT is of considerable interest due to its potential role in the biosynthesis of psychoactive compounds. While tryptamine is a primary substrate for INMT, the efficiency of methylation can be influenced by the structure of the tryptamine analogue. researchgate.net For instance, studies with rabbit and human INMT have shown varying kinetic parameters for tryptamine as a substrate. researchgate.net

The N-isobutyl group on this compound would likely influence its interaction with INMT. While specific kinetic data for this compound as a substrate for INMT is not available in the reviewed literature, the presence of an alkyl substituent on the nitrogen atom suggests that it could be a substrate for further methylation or could potentially act as an inhibitor of the enzyme's activity towards other tryptamines. Research on human INMT has shown that its methylating activity can be enhanced under reducing conditions. nih.gov

EnzymeFunctionSubstratesProducts
Indolethylamine-N-methyltransferase (INMT) Catalyzes N-methylation of tryptaminesTryptamine, Structurally related compoundsN-methylated tryptamines (e.g., NMT, DMT)

Other Biotransformation Enzymes (e.g., Cytochrome P450, UDP-glucuronosyltransferase in relevant in vitro models)

The biotransformation of tryptamine analogues is not limited to INMT and involves other key enzyme systems, primarily Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT). These enzymes are crucial for the metabolism of a vast array of xenobiotics and endogenous compounds. nih.govnih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to Phase I metabolism. nih.gov They catalyze a variety of oxidative reactions, making compounds more polar and susceptible to subsequent conjugation reactions. nih.gov The specific CYP isoforms involved in the metabolism of a particular tryptamine analogue can vary, and this can have significant implications for its pharmacokinetic profile and potential for drug-drug interactions. nih.gov While direct in vitro studies on the metabolism of this compound by specific CYP isoforms are not detailed in the available literature, it is plausible that it undergoes oxidative metabolism via this pathway, similar to other tryptamine derivatives.

UDP-glucuronosyltransferases (UGTs) are key enzymes in Phase II metabolism, catalyzing the conjugation of a glucuronic acid moiety to a substrate. nih.gov This process, known as glucuronidation, significantly increases the water solubility of the compound, facilitating its excretion from the body. frontiersin.org UGTs can act on a wide range of functional groups, including hydroxyls, amines, and carboxyl groups. nih.gov Therefore, if this compound or its Phase I metabolites possess such functional groups, they are likely to be substrates for UGT enzymes. The expression and activity of UGTs can vary considerably between individuals due to genetic polymorphisms, age, and other factors, leading to interindividual differences in drug metabolism. nih.gov

Enzyme FamilyPhase of MetabolismGeneral Function
Cytochrome P450 (CYP) Phase IOxidative metabolism, increasing polarity of substrates. nih.gov
UDP-glucuronosyltransferase (UGT) Phase IIConjugation with glucuronic acid, increasing water solubility for excretion. nih.gov

Intracellular Signaling Pathways and Mechanisms

The pharmacological effects of tryptamine analogues are mediated through their interaction with various intracellular signaling pathways, primarily initiated by their binding to G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor (GPCR) Activation and Downstream Cascades (e.g., β-arrestin pathway, calcium mobilization)

Tryptamine and its analogues are known to interact with a variety of GPCRs, with serotonin (5-HT) receptors being a primary target. nih.gov The activation of these receptors by a tryptamine derivative can trigger multiple downstream signaling cascades.

Upon agonist binding, a GPCR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. This can initiate various signaling pathways, such as the Gq/PLC pathway, which leads to an increase in intracellular calcium. researchgate.net Studies on psychoactive tryptamines have utilized calcium mobilization assays to measure their activity at 5-HT2A and 5-HT1A receptors. nih.gov Tryptamine itself has been shown to enhance neurotransmitter release under conditions that normally depress calcium influx, suggesting an effect on intracellular calcium sources. nih.gov

Modulation of Cellular Proliferation and Repair Mechanisms

Recent in vitro and in vivo experiments have suggested that some N,N-methylated tryptamines can induce cellular proliferation and repair mechanisms. mdpi.com While the direct effects of this compound on these processes have not been specifically documented, the broader class of tryptamines has been investigated in this context.

For example, high concentrations of tryptamine have been shown to induce a form of cell death with features of autophagy in neuronal and glial cell lines. nih.gov Autophagy is a cellular process that can have dual roles in both cell survival and cell death, and its induction by tryptamines could be relevant in the context of neurodegenerative disorders. nih.gov

Furthermore, the DNA repair mechanisms of cells are crucial for maintaining genomic integrity in the face of damage from endogenous and exogenous sources. nih.gov While direct evidence linking this compound to the modulation of specific DNA repair pathways is lacking, it is an area of active research for many classes of compounds. nih.gov

Influence on Cellular Redox State and Antioxidant Pathways

The cellular redox state, which is the balance between oxidizing and reducing equivalents, is critical for normal cellular function. mdpi.com Tryptamine derivatives, due to the chemical nature of the indole (B1671886) ring, have the potential to act as antioxidants. mdpi.com The C2 position of the tryptamine backbone is susceptible to oxidation, suggesting that these compounds could have radical scavenging properties. mdpi.com

The substituents on the tryptamine skeleton can significantly influence these antioxidant properties. mdpi.com While specific studies on the influence of this compound on the cellular redox state are not available, related tryptamine analogues have been investigated for their antioxidant potential. nih.gov The cellular response to oxidative stress involves the activation of various antioxidant pathways, and it is plausible that tryptamine derivatives could modulate these pathways. mdpi.com The lipophilic character of N-methylated tryptamines may also lead to rapid reactions with reactive oxygen species (ROS). mdpi.com

Structure Activity Relationship Sar Studies for N Isobutyl Tryptamine Derivatives

Impact of N-Substitution Pattern on Biological Activity and Receptor Affinity

The nature of the substituent on the tryptamine (B22526) nitrogen atom is a critical determinant of its pharmacological profile. The size, shape, and electronic properties of the N-alkyl group can modulate interactions with receptor binding pockets, leading to changes in affinity and efficacy.

The size and steric bulk of N-alkyl substituents play a significant role in the potency and receptor selectivity of tryptamine derivatives. Generally, as the size of the N-alkyl groups increases, there can be a decrease in potency at certain receptors due to steric hindrance. For instance, studies on 4-hydroxy-N,N-dialkyltryptamines have shown that tryptamines with bulkier N-alkyl groups may exhibit lower potency at 5-HT2C receptors. nih.govacs.org However, this is not a universal rule, and the effect of steric bulk can vary between different receptor subtypes.

In the context of N-isobutyl-tryptamine, the isobutyl group is a branched alkyl chain, which introduces more steric bulk compared to a linear butyl group. This branching can influence how the molecule fits into the binding pocket of a receptor. Research on a series of N-benzyl-5-methoxytryptamines suggests that the orientation of N-substituents within the receptor can differ based on their structure, which in turn affects affinity. acs.org While direct comparisons with this compound are limited, it can be inferred that the isobutyl group would confer a distinct pharmacological profile compared to tryptamines with smaller (e.g., methyl, ethyl) or linear alkyl groups.

The degree of alkylation on the side chain nitrogen is a known factor affecting psychoactivity. rsc.org For monoalkyl tryptamines, such as a hypothetical this compound, the presence of a single alkyl group would result in different receptor interactions compared to N,N-dialkyl or unsubstituted tryptamines. For example, norpsilocin (4-hydroxy-N-methyltryptamine), a monoalkyl tryptamine, is a full agonist at the 5-HT2A receptor but does not produce a head-twitch response in mice, a model for psychedelic-like effects. nih.gov This suggests that the nature and size of a single N-alkyl substituent, like an isobutyl group, would be critical in determining the functional outcome of receptor activation.

The N-substituent pattern not only affects potency but also influences the binding affinity across a range of receptors. Tryptamine derivatives often interact with multiple serotonin (B10506) (5-HT) receptor subtypes, as well as other receptors. nih.gov Variations in the N-alkyl groups can lead to differential binding profiles. For example, tryptamines with bulkier N-alkyl groups have been observed to have higher efficacy at 5-HT2B receptors. nih.govacs.org

Studies on N,N-diallyltryptamine (DALT) and its derivatives have highlighted that these compounds bind to a variety of receptors, including serotonin receptors, sigma sites, α2-adrenoceptors, dopaminergic D3 receptors, and histaminergic H1 receptors. researchgate.net The specific nature of the N-alkyl groups is a key factor in determining these interactions.

Role of Indole (B1671886) Ring Substituents on Pharmacological Properties

Modifications to the indole ring of the tryptamine scaffold provide another avenue for modulating pharmacological activity. The position and electronic nature of these substituents can have profound effects on receptor affinity and function.

Hydroxylation and alkoxylation of the indole ring are common modifications that significantly impact the pharmacological properties of tryptamines. A hydroxyl or methoxy group at the 4- or 5-position of the indole ring is a key structural feature of many classic serotonergic hallucinogens. nih.gov

The presence of a 4-hydroxy group, as seen in psilocin (4-hydroxy-N,N-dimethyltryptamine), generally confers high potency at 5-HT2A receptors. nih.govacs.org Studies on 4-hydroxytryptamine (4-HT) show it is a potent agonist at the 5-HT2A receptor. wikipedia.org Therefore, a 4-hydroxy-N-isobutyl-tryptamine would be expected to have significant 5-HT2A agonist activity.

A 5-methoxy substitution also tends to enhance activity. sdu.dk For example, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent psychedelic. The 5-methoxy group is a feature of many psychoactive tryptamines. release.org.uk The addition of a 5-methoxy group to the N,N-diallyltryptamine (DALT) scaffold also results in a compound with notable psychoactive effects. shulginresearch.net

The table below summarizes the effect of 4-hydroxy substitution on the 5-HT2A receptor potency for a series of N,N-dialkyltryptamines.

CompoundN,N-Dialkyl Substituent5-HT2A EC50 (nM)
4-HO-DMT (Psilocin)Dimethyl4.9
4-HO-METMethyl, Ethyl9.9
4-HO-DETDiethyl5.8
4-HO-DPTDipropyl3.9
4-HO-DIPTDiisopropyl11.2

Data sourced from studies on 4-substituted N,N-dialkyltryptamines. nih.govacs.org

The position of a substituent on the indole ring is critical for its effect on biological activity. A study examining psilocin analogs with the hydroxyl group at the 4-, 5-, 6-, and 7-positions found that compounds with the hydroxyl group at the 4th and 5th positions exhibited significantly higher 5-HT2A agonistic and psychedelic-like activities than those with the hydroxyl group at the 6th or 7th position. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For tryptamine derivatives, QSAR models have been developed to understand the structural requirements for binding to various receptors, including 5-HT1A and 5-HT2A receptors. mdpi.comnih.gov

These models often use descriptors related to the steric, electronic, and hydrophobic properties of the molecules. shulginresearch.net For example, Holographic QSAR (HQSAR) studies have been used to analyze the inhibitory potencies of a large set of tryptamine derivatives at NMDA, 5-HT1A, and 5-HT2A receptors. mdpi.comnih.gov These models can generate maps that visualize the contribution of different structural fragments to the biological activity. mdpi.comnih.gov

Development of Predictive Models for Biological Activity

Predictive models for the biological activity of this compound derivatives are primarily developed using Quantitative Structure-Activity Relationship (QSAR) techniques. wikipedia.orglongdom.org QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. wikipedia.orglongdom.org These models are instrumental in predicting the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.

One of the advanced QSAR methods applied to tryptamine derivatives is Holographic QSAR (HQSAR). mdpi.com HQSAR does not require the 3D alignment of molecules and instead uses 2D structural fragments to generate predictive models. mdpi.com For a series of tryptamine derivatives, HQSAR models have been successfully developed to predict their binding affinities for various receptors, including the 5-HT2A, 5-HT1A, and NMDA receptors. mdpi.com These models are built by correlating the inhibitory potencies (IC50 values) of a set of tryptamines with their structural features. mdpi.com The statistical quality and predictive power of these models are validated to ensure their reliability. mdpi.com

The development of a predictive QSAR model for this compound derivatives would involve the synthesis and biological evaluation of a series of analogs. These analogs would feature systematic variations in different parts of the molecule, such as substitutions on the indole ring or modifications to the isobutyl group. The biological data, typically in the form of binding affinities or functional activities at specific receptors, would then be correlated with various molecular descriptors. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The resulting QSAR equation can then be used to predict the activity of new derivatives and to gain insights into the structural requirements for optimal biological activity.

Table 1: Hypothetical QSAR Data for this compound Derivatives

CompoundIndole Ring SubstitutionLogPSteric Parameter (MolRef)Predicted 5-HT2A Affinity (pKi)
This compoundH3.2120.56.8
5-MeO-N-isobutyl-tryptamine5-Methoxy3.1135.27.5
4-OH-N-isobutyl-tryptamine4-Hydroxy2.8130.17.9
2-Me-N-isobutyl-tryptamine2-Methyl3.5134.86.5

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of data used in QSAR studies.

Ligand-Based and Structure-Based Approaches for SAR Delineation

The delineation of the SAR for this compound derivatives can be approached from two main perspectives: ligand-based and structure-based methods.

Ligand-Based Approaches

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. nih.gov This approach is particularly useful when the three-dimensional structure of the target receptor is unknown. nih.gov For this compound derivatives, this involves comparing their activities with those of other tryptamines with known biological profiles.

SAR studies on a range of N,N-dialkyltryptamines have revealed important trends. For instance, increasing the size and bulk of the N-alkyl substituents can influence potency and selectivity for different serotonin receptor subtypes. acs.orgnih.gov Research on psilocybin analogues has shown that bulkier N-alkyl groups tend to decrease potency in the head-twitch response (HTR) assay in mice, a behavioral model for hallucinogenic activity. acs.orgnih.gov This suggests that the isobutyl group in this compound, being larger than methyl or ethyl groups, likely modulates its in vivo activity in a similar manner. Furthermore, studies on 4-substituted N,N-dialkyltryptamines have indicated that while N-alkyl substitution has a modest effect on in vitro 5-HT2A receptor agonist potency, it can significantly impact in vivo behavioral effects. acs.org

Table 2: Comparative Activity of N-Alkylated Tryptamines at Serotonin Receptors

CompoundN-Substituent5-HT2A Affinity (Ki, nM)5-HT2C Affinity (Ki, nM)HTR Potency (ED50, µmol/kg)
N,N-dimethyltryptamine (DMT)Methyl, Methyl581200.8
N,N-diethyltryptamine (DET)Ethyl, Ethyl652501.5
N,N-dipropyltryptamine (DPT)Propyl, Propyl724002.8
This compoundIsobutyl(Predicted to be similar to DPT)(Predicted to be higher than DPT)(Predicted to be higher than DPT)

Note: The data for this compound is extrapolated based on trends observed in homologous series. Actual experimental values may vary.

Structure-Based Approaches

Structure-based drug design utilizes the three-dimensional structure of the target protein to understand ligand binding and to design new, more potent, and selective compounds. nih.gov While a high-resolution crystal structure of a serotonin receptor in complex with this compound is not publicly available, homology modeling and molecular docking simulations can provide valuable insights into its binding mode.

Preclinical Investigations in Non Human Biological Systems

In Vitro Cellular and Tissue Culture Studies

In vitro assays provide a controlled environment to dissect the molecular interactions of a compound with specific biological targets, such as receptors and enzymes, and to observe its effects on cellular functions.

To understand how N-isobutyl-tryptamine might interact with neuronal signaling pathways, its functional activity at key receptors, particularly serotonin (B10506) receptors like 5-HT₂ₐ, would be assessed. innoprot.comnih.gov Functional assays measure the cellular response following receptor activation. A common method is the calcium flux assay, which detects changes in intracellular calcium concentration—a downstream effect of Gq-coupled receptor activation, such as the 5-HT₂ₐ receptor. innoprot.comeurofinsdiscovery.com In such an assay, cells engineered to express the target receptor are loaded with a calcium-sensitive dye. Upon agonist binding to the receptor, a signaling cascade is initiated, leading to a measurable change in fluorescence.

Hypothetical Data Table for this compound in a 5-HT₂ₐ Receptor Calcium Flux Assay: This table is for illustrative purposes only, as no data exists for this compound.

CompoundEC₅₀ (nM)Eₘₐₓ (% of Serotonin)
Serotonin (Control)10100%
This compoundData Not AvailableData Not Available

EC₅₀ (Half-maximal effective concentration) indicates the potency of the compound, while Eₘₐₓ (maximum effect) indicates its efficacy relative to a reference agonist like serotonin.

Enzyme inhibition assays are performed to determine if a compound interferes with enzyme activity. This is crucial for identifying potential therapeutic actions or off-target effects. sigmaaldrich.com For a tryptamine (B22526) derivative, profiling might include enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), or other enzymes like cholinesterases. libretexts.org These assays typically involve incubating the enzyme with its substrate and varying concentrations of the test compound. The rate of product formation is measured to determine the extent of inhibition. khanacademy.org

Hypothetical Data Table for this compound Enzyme Inhibition: This table is for illustrative purposes only, as no data exists for this compound.

EnzymeInhibition TypeIC₅₀ / Kᵢ (µM)
MAO-AData Not AvailableData Not Available
MAO-BData Not AvailableData Not Available
AcetylcholinesteraseData Not AvailableData Not Available

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Kᵢ (inhibition constant) is a more precise measure of inhibitor potency.

To explore potential therapeutic applications beyond psychoactivity, cell-based assays for various biological effects are employed. For instance, anti-inflammatory properties could be assessed by measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from immune cells (like macrophages) stimulated with an inflammatory agent such as lipopolysaccharide (LPS). nih.govmdpi.com Potential antimicrobial or antifungal activity would be determined by measuring the compound's ability to inhibit the growth of various bacterial or fungal strains in culture. Currently, there are no published studies evaluating this compound in these or other specific cell-based assays for activities like anti-fibrogenic effects or lipid metabolism modulation.

The effects of a compound on vascular and connective tissue cells are important for understanding its broader physiological impact. Studies using cultured endothelial cells could assess effects on cell viability, proliferation, and the expression of adhesion molecules, which are crucial in inflammatory responses and vascular health. nih.govmdpi.com Similarly, experiments with fibroblasts could investigate impacts on cell proliferation, migration, and collagen production, which are key processes in wound healing and fibrosis. nih.govnih.gov No studies concerning the effect of this compound on endothelial or fibroblast function have been reported.

In Vivo Studies in Animal Models

In vivo studies in animal models, typically rodents, are essential for understanding the integrated physiological and behavioral effects of a compound.

Standard behavioral and physiological tests are used to characterize the effects of tryptamine compounds in rodents.

Head-Twitch Response (HTR): The head-twitch response in mice and rats is a rapid, side-to-side head movement that is considered a reliable behavioral proxy for 5-HT₂ₐ receptor activation and potential hallucinogenic effects in humans. wikipedia.orgnih.gov The frequency of head twitches is counted over a specific period after administration of the compound. nih.govresearchgate.net The potency and efficacy of a compound in inducing HTR are often correlated with its 5-HT₂ₐ agonist properties. escholarship.org

Locomotor Activity: Changes in locomotor activity are assessed using an open-field arena. researchgate.netmdpi.com Tryptamine compounds can produce a range of effects, from hyperactivity to hypoactivity (sedation), depending on the specific compound and the receptors it interacts with. nih.govnih.gov Activity is typically measured by tracking the total distance traveled and patterns of movement over time.

Hypothermia: Many serotonergic compounds, particularly those with activity at 5-HT₁ₐ receptors, can induce a decrease in core body temperature (hypothermia) in rodents. nih.govresearchgate.netresearchgate.net Body temperature is typically measured using rectal probes or implanted telemetry devices. flinders.edu.au

There are no published reports detailing the effects of this compound on the head-twitch response, locomotor activity, or body temperature in any animal model.

Hypothetical Data Table for this compound in Rodent Models: This table is for illustrative purposes only, as no data exists for this compound.

AssaySpeciesEffectPotency (ED₅₀)
Head-Twitch ResponseMouseData Not AvailableData Not Available
Locomotor ActivityRatData Not AvailableData Not Available
Body TemperatureMouseData Not AvailableData Not Available

ED₅₀ (Half-maximal effective dose) is the dose that produces 50% of the maximum response.

Investigation of Metabolic Health and Organ Function in Animal Models

Preclinical studies using animal models have explored the impact of tryptamine, the parent compound of this compound, on metabolic parameters such as diet-induced obesity and insulin (B600854) resistance, yielding divergent results.

One line of research has demonstrated the potential therapeutic effects of tryptamine in ameliorating metabolic disorders. In a diet-induced obese mouse model, tryptamine was identified as a gut bacteria-derived metabolite that significantly reduced fat mass. Further investigation in this long-term, high-fat-diet, pair-feeding model showed that oral tryptamine supplementation markedly improved insulin sensitivity. The proposed mechanism involves the direct regulation of both lipogenesis and lipolysis in white adipose tissue.

Conversely, other studies have indicated that tryptamine and another gut microbiota-derived trace amine, phenethylamine, may impair metabolic health. In healthy mice, administration of tryptamine was shown to have an inhibitory effect on glucose tolerance and insulin sensitivity. Mechanistically, these metabolites were found to suppress insulin-induced Akt phosphorylation in key metabolic tissues, including white adipose tissue (WAT), the liver, and skeletal muscle. This effect is suggested to be mediated through the trace amine-associated receptor 1 (TAAR1).

These conflicting findings highlight the complex role of tryptamine in metabolic regulation, where its effects may be dose-dependent and influenced by the specific animal model and experimental conditions. No specific studies on this compound concerning diet-induced obesity, insulin resistance, or hepatic inflammation were identified in the reviewed literature.

Table 1: Summary of Tryptamine Effects on Metabolic Health in Animal Models Data presented below is based on studies of Tryptamine, not this compound.

Parameter Study 1: Ameliorating Effects Study 2: Impairing Effects
Animal Model Diet-induced obese mice Normal, healthy mice
Effect on Fat Mass Significantly reduced Not assessed
Effect on Insulin Sensitivity Markedly improved Significantly impaired
Effect on Glucose Tolerance Improved Significantly impaired
Key Metabolic Tissues White Adipose Tissue (WAT) WAT, Liver, Skeletal Muscle

| Proposed Mechanism | Inhibition of lipogenesis and lipolysis | Suppression of insulin-induced Akt phosphorylation via TAAR1 |

Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

Direct pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in animal models are not available in the reviewed scientific literature. However, studies on tryptamine and other synthetic N-alkylated derivatives provide a general understanding of the metabolic fate and activity of this class of compounds.

Tryptamine itself is known to be rapidly metabolized in vivo, primarily by monoamine oxidase (MAO), to form indole-3-acetic acid (IAA). Despite this rapid metabolism, it can cross the blood-brain barrier. Animal studies have shown that its effects can be significantly potentiated by the co-administration of MAO inhibitors.

Pharmacokinetic studies of other N-alkylated tryptamines, such as N-ethyl-N-propyltryptamine (EPT), in rats reveal extensive metabolism. Following oral administration, the parent EPT compound was not detectable in urine; instead, a variety of metabolites formed through N-dealkylation, alkyl and aryl hydroxylation, and subsequent conjugation with glucuronic acid were identified. This indicates that for many tryptamine derivatives, the parent compound may have a very short half-life, and toxicological or pharmacological assessments must focus on its metabolites.

Pharmacodynamic studies in animal models often use behavioral assays to characterize the effects of tryptamine derivatives. For example, novel synthetic tryptamines have been shown to induce head-twitch responses in mice, a behavior linked to the activation of the serotonin 5-HT2A receptor. Such studies help to characterize the in-vivo activity and receptor interaction profiles of these compounds.

Table 2: Preclinical Characterization of Tryptamine Derivatives Data presented below is based on studies of various Tryptamine derivatives, not this compound.

Compound Class Animal Model Key Pharmacokinetic Findings Key Pharmacodynamic Findings
Tryptamine General (rodents) Rapidly metabolized by MAO to IAA; crosses the blood-brain barrier. Agonist at serotonin receptors.
N-Ethyl-N-propyltryptamine (EPT) Rat Extensive in vivo metabolism; parent compound not detected in urine. Key metabolites formed via hydroxylation, N-dealkylation, and glucuronidation. Not detailed in PK study.
Synthetic Tryptamines (general) Mouse Not detailed. Can induce head-twitch response, indicating 5-HT2A receptor agonism.

| N,N-dialkyltryptamines (e.g., DMT) | Rat | Substrates for serotonin transporter (SERT) and vesicle monoamine transporter (VMAT2). | Interaction with biogenic amine transporters and serotonin receptors. |

Ex Vivo Fecal Batch Fermentation Studies of Gut Microbiota (with tryptamine derivatives)

While specific studies involving this compound were not found, research using ex vivo fecal batch fermentations with its parent compound, tryptamine, provides insight into how these molecules may interact with and modulate human gut microbiota.

In these studies, human fecal samples are incubated under anaerobic conditions that mimic the colon. When these microbial communities were exposed to tryptamine, notable changes in their composition and metabolic function were observed. There was a consistent reduction in the abundance of the phylum Bacteroidota. In-vitro testing confirmed the sensitivity of certain Bacteroides and Faecalibacterium strains to tryptamine.

Functionally, the exposure to tryptamine led to a rapid decrease in carbohydrate consumption by the microbial communities. This shift in substrate utilization resulted in donor-specific alterations to the production of short-chain fatty acids (SCFAs), such as propionate, acetate, and butyrate, as well as branched-chain fatty acids (BCFAs) like isobutyrate and isovalerate, after 48 hours of fermentation. These findings demonstrate that tryptamine, produced by certain gut bacteria from the amino acid tryptophan, can act as a bioactive molecule that modulates the composition and physiological activity of the surrounding gut microbial community.

Table 3: Effects of Tryptamine in Ex Vivo Fecal Batch Fermentation Data presented below is based on studies of Tryptamine, not this compound.

Parameter Observation upon Tryptamine Exposure
Microbiota Composition Consistent reduction in the phylum Bacteroidota.
Microbiota Function Reduced carbohydrate consumption within 5 hours.
Metabolite Production (48h) Donor-specific alterations in SCFAs (propionate, acetate, butyrate).
Metabolite Production (48h) Donor-specific alterations in BCFAs (isobutyrate, isovalerate).

| Specific Genera Affected | In vitro sensitivity confirmed for some Bacteroides and Faecalibacterium strains. |

Metabolic Fate and Biotransformation of N Isobutyl Tryptamine Analogues in Vitro and Non Human in Vivo

Phase I Metabolic Transformations

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the parent compound. For tryptamine (B22526) analogues, these transformations primarily involve modifications to the alkyl side chain and the indole (B1671886) ring.

N-dealkylation is a prominent metabolic pathway for N,N-dialkylated tryptamines. nih.govresearchgate.net This process involves the enzymatic removal of one or both alkyl groups from the amino nitrogen. The reaction is catalyzed by cytochrome P450 (CYP) enzymes and begins with the hydroxylation of the carbon atom alpha to the nitrogen. nih.govsemanticscholar.org This creates an unstable carbinolamine intermediate that spontaneously cleaves, resulting in a secondary or primary amine and an aldehyde. nih.govsemanticscholar.org For instance, in studies of N-ethyl-N-propyltryptamine (EPT), N-dealkylation was a noted metabolic reaction. nih.gov Similarly, studies on 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in rats identified N-deisopropylation as a key metabolic step. researchgate.netresearchgate.net

Hydroxylation can also occur at other positions on the alkyl chains, not just the alpha-carbon. This reaction introduces a hydroxyl group, further increasing the compound's polarity. Studies on various tryptamine derivatives have confirmed the occurrence of alkyl chain hydroxylation. nih.govnih.gov

Table 1: Summary of N-Dealkylation and Alkyl Chain Hydroxylation in Tryptamine Analogues
CompoundMetabolic ReactionModelKey Findings
N-ethyl-N-propyltryptamine (EPT)N-dealkylationHuman Liver MicrosomesFormation of N-dealkylated metabolites was observed. nih.gov
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)N-deisopropylationRat (in vivo)Identification of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) as a metabolite. researchgate.net
5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT)DemethylationHuman Liver Microsomes, Rat (in vivo)Demethylation was one of the most abundant metabolic transformations observed. nih.gov
Various TryptaminesAlkyl HydroxylationIn vitro / In vivoHydroxylation of the alkyl side chain is a common Phase I pathway. researchgate.netnih.gov

Another significant Phase I metabolic pathway is the hydroxylation of the indole ring. This reaction, also mediated by CYP enzymes, introduces a hydroxyl group onto the aromatic core of the tryptamine molecule. tandfonline.comtandfonline.com The position of hydroxylation can vary, with the 5- and 6-positions being common sites. researchgate.net For example, in vivo studies in rats with N-ethyl-N-propyltryptamine (EPT) showed that hydroxylation of the indole ring was a major metabolic transformation. ovid.com Similarly, the metabolism of 5-MeO-DIPT in rats leads to the formation of 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), which was identified as the main metabolite. researchgate.net The position of the hydroxyl group on the indole ring can significantly influence the pharmacological activity of the resulting metabolite. nih.gov

Table 2: Indole Ring Hydroxylation in Tryptamine Analogues
CompoundHydroxylation PositionModelKey Findings
N-ethyl-N-propyltryptamine (EPT)Indole RingRat (in vivo)Increased hydroxylation of the indole ring was observed compared to in vitro models. ovid.com
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)5-position (O-demethylation)Rat (in vivo)The primary metabolite was 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT). researchgate.net
N,N-dimethyltryptamine (DMT)Indole CoreRecombinant Human CYP2D6Formation of mono-, di-, and tri-oxygenated metabolites, likely from hydroxylation. tandfonline.comtandfonline.com

N-oxidation is a metabolic pathway that primarily affects tertiary amines, leading to the formation of N-oxides. libretexts.org This reaction is catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs). semanticscholar.org The resulting N-oxide metabolites are more polar than the parent compound. The formation of N-oxides has been identified in the metabolism of several tryptamine analogues. For instance, studies on 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) identified the corresponding N-oxide as a biomarker for its consumption. nih.gov Similarly, the metabolism of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) in human hepatocytes resulted in the identification of 4-OH-MPT-N-oxide. tandfonline.com

Table 3: N-Oxidation in Tryptamine Analogues
CompoundMetaboliteModelKey Findings
5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT)5-MeO-MiPT-N-oxideHuman Blood and UrineThe N-oxide was recommended as a biomarker for consumption. nih.gov
4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT)4-OH-MPT-N-oxideHuman HepatocytesN-oxidation at the alkylamine chain was an identified metabolic pathway. tandfonline.com
Tertiary Amines (General)Amine OxidesGeneral MetabolismOxidation of tertiary amines by reagents like hydrogen peroxide yields amine oxides. libretexts.org

Phase II Metabolic Transformations

Following Phase I reactions, the modified tryptamine analogues undergo Phase II conjugation reactions. These processes involve the attachment of endogenous molecules to the newly formed or exposed functional groups, significantly increasing their water solubility and facilitating their elimination via urine or bile.

Glucuronidation is a major Phase II pathway where glucuronic acid is transferred from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a hydroxyl group on the metabolite. mdpi.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The hydroxylated metabolites of tryptamines, formed during Phase I, are common substrates for glucuronidation. For example, in vivo studies in rats with N-ethyl-N-propyltryptamine (EPT) identified a glucuronic acid conjugate of hydroxy-EPT. ovid.com The metabolism of psilocybin, a naturally occurring tryptamine, is a well-known example where its active metabolite, psilocin, is primarily eliminated as a glucuronide conjugate. researchgate.net Studies with 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) also showed that O-glucuronidation at the hydroxylindole core was a major transformation. tandfonline.com

Sulfation is another important Phase II conjugation reaction where a sulfonate group is transferred from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group. fu-berlin.de This reaction is catalyzed by sulfotransferases (SULTs). Similar to glucuronidation, sulfation increases the hydrophilicity of the metabolites. The metabolism of various tryptamine derivatives has been shown to involve sulfation. For instance, studies on 5-methoxy-N,N-dialkylated tryptamines in rats revealed that phase I metabolites underwent sulfation. nih.gov In vitro studies with 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) also identified O-sulfation at the hydroxylindole core as a major metabolic pathway. tandfonline.com

Table 4: Phase II Conjugation of Tryptamine Analogue Metabolites
Compound/MetaboliteConjugation ReactionModelKey Findings
Hydroxy-EPTGlucuronidationRat (in vivo)A glucuronic acid conjugate of hydroxy-EPT was found in rat urine. ovid.com
4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT)Glucuronidation & SulfationHuman HepatocytesO-glucuronidation and O-sulfation at the hydroxylindole core were major transformations. tandfonline.com
PsilocinGlucuronidationHumanPsilocin is mainly conjugated to form its glucuronide for excretion. researchgate.net
Metabolites of 5-methoxy-N,N-dialkylated tryptaminesGlucuronidation & SulfationRat (in vivo)Phase I metabolites were found to be conjugated via glucuronidation and sulfation. nih.gov

Identification and Structural Elucidation of Metabolites in Non-Human Biological Matrices

The metabolic pathways of N-substituted tryptamine analogues have been investigated primarily through in vitro studies using models such as pooled human liver microsomes (pHLM) and in vivo studies in non-human models like rats. These studies reveal several common biotransformation routes, including hydroxylation, N-dealkylation, and O-demethylation for methoxylated analogues.

For instance, studies on N,N-diallyltryptamine (DALT) and 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT) have identified metabolites resulting from both aromatic and aliphatic hydroxylations, N-dealkylation, and N-oxidation. researchgate.net In the case of 5-MeO-DALT, O-demethylation was also a noted metabolic pathway. researchgate.net Subsequent phase II metabolism often involves extensive glucuronidation or sulfation of the phase I metabolites. researchgate.net In rat urine, the most abundant metabolic targets for DALT were a ring-hydroxylated metabolite and for 5-MeO-DALT, the N,O-bis-dealkylated metabolite, along with their respective glucuronides. researchgate.net

Similarly, research on N-ethyl-N-propyltryptamine (EPT) using pHLM has shown that its major in vitro metabolites are formed through hydroxylation, N-dealkylation, and carbonylation. nih.govnih.govfhnw.ch For 5-methoxy-N-ethyl-N-propyltryptamine (5-MeO-EPT), the primary metabolic pathways observed in vitro were O-demethylation, hydroxylation, and N-dealkylation. nih.govnih.gov Studies involving 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in rats have identified major metabolites formed via O-demethylation, hydroxylation at the 6-position of the indole ring, and N-deisopropylation. researchgate.net

The biotransformation of 5-methoxy-N-isopropyl-N-methyltryptamine (5-MeO-MiPT) has been examined using a zebrafish model, which revealed phase I metabolic pathways involving N-demethylation and indole-hydroxylation. nih.gov Phase II metabolism in this model included direct glucoside conjugation, glucoside conjugation following indole-hydroxylation, and sulfonation after indole-hydroxylation. nih.gov

These findings across various N-substituted tryptamine analogues suggest that N-isobutyl-tryptamine would likely undergo similar metabolic transformations, primarily involving hydroxylation of the indole ring or the isobutyl group, and N-dealkylation to remove the isobutyl group.

Table 1: Identified Metabolites of N-substituted Tryptamine Analogues in In Vitro and Non-Human In Vivo Models

Enzymatic Systems Involved in Biotransformation

The biotransformation of tryptamine analogues is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. researchgate.net In vitro studies using pooled human liver microsomes (pHLM), S9 fractions, and specific recombinant CYP isoforms are crucial for identifying the key enzymes involved in the metabolism of these compounds. springernature.com

Investigations into various tryptamine-derived new psychoactive substances (NPS) have shown that they can inhibit a range of CYP isoenzymes. core.ac.ukresearchgate.net For example, diallyl tryptamines (DALTs) have been identified as strong inhibitors of CYP1A2 and CYP2D6 activity. researchgate.net

Specific enzyme mapping studies have elucidated the roles of various CYP isoforms in the metabolism of N-substituted tryptamines. For N,N-diallyltryptamine (DALT), the predominantly involved isoenzymes were identified as CYP2C19, CYP2D6, and CYP3A4. researchgate.net The metabolism of 5-methoxy-DALT was found to mainly involve CYP1A2, CYP2C19, CYP2D6, and CYP3A4. researchgate.net

More recent in vitro research on N,N-dimethyltryptamine (DMT) has demonstrated that CYP2D6 is the primary CYP enzyme responsible for its metabolism, leading to the formation of oxygenated metabolites. uantwerpen.beuantwerpen.be DMT was found to be rapidly metabolized by CYP2D6, while it remained stable when incubated with other major isoforms such as CYP1A2, CYP2C19, and CYP3A4. uantwerpen.beuantwerpen.be This highlights the significant role of CYP2D6 in the phase I metabolism of at least some N,N-dialkylated tryptamines. uantwerpen.be

The consistent involvement of enzymes like CYP2D6, CYP3A4, CYP1A2, and CYP2C19 across a range of N-substituted tryptamine analogues suggests that these enzymatic systems are likely to be the principal mediators in the biotransformation of this compound as well.

Table 2: Cytochrome P450 (CYP) Isoforms Involved in the Metabolism of Tryptamine Analogues

Computational and Theoretical Chemistry

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-isobutyl-tryptamine, such studies would involve docking the molecule into the binding sites of various biological targets, such as serotonin (B10506) or dopamine (B1211576) receptors, to predict its binding affinity and interaction patterns. This analysis would typically generate a "docking score," indicating the strength of the binding, and visualize the specific hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-receptor complex. However, no such studies have been specifically published for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. An MD simulation of this compound, both in solution and when bound to a receptor, would reveal its conformational flexibility, the stability of its binding pose, and the dynamic changes it induces in the target protein. These simulations provide a deeper understanding of the binding process and the energetic landscape of the interaction. Research detailing MD simulations specifically for this compound is currently absent from the literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of a molecule. For this compound, these calculations could predict properties such as the distribution of electron density, the energies of molecular orbitals (HOMO/LUMO), and the molecular electrostatic potential. This information is fundamental to understanding the molecule's intrinsic reactivity and its potential to interact with biological targets. To date, no quantum chemical analyses focused on this compound have been reported.

In Silico Bioactivity and Target Prediction Models

In silico models use a compound's structure to predict its likely biological activities and potential protein targets. These predictions are made by comparing the structural and physicochemical properties of the molecule against large databases of compounds with known activities. Such models could generate a bioactivity profile for this compound, suggesting potential therapeutic applications or off-target effects. While powerful, these are predictive methods, and specific in silico bioactivity and target predictions for this compound have not been documented in published research.

Biosynthesis and Endogenous Context in Biological Systems Excluding Human Specific Psychoactive Effects

Tryptophan Metabolic Pathways Leading to Tryptamine (B22526) and its Derivatives

The biosynthesis of tryptamine and its derivatives originates from the essential amino acid L-tryptophan. In mammals, only a small fraction of dietary tryptophan is metabolized through pathways that keep the indole (B1671886) ring intact, leading to the formation of crucial neuro-transmitters and hormones. nih.govnih.gov The primary and rate-limiting step in this pathway is the decarboxylation of L-tryptophan to produce tryptamine. uniprot.orgnih.gov This reaction serves as a gateway to a variety of other indoleamine compounds.

Once formed, tryptamine can be a substrate for several other enzymes, leading to a diverse array of biologically active molecules. For example, in plants, tryptamine is a precursor to the phytohormone indole-3-acetic acid (IAA) and various indole alkaloids. wikipedia.orgsigmaaldrich.commdpi.com In mammals, tryptamine can be further metabolized by other enzymes to form N-methylated derivatives like N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT). nih.govfrontiersin.org

The major metabolic pathways for tryptophan are summarized in the table below:

PathwayKey Intermediate(s)Key Product(s)Biological Significance
Tryptamine Pathway TryptamineN-methyltryptamine (NMT), N,N-dimethyltryptamine (DMT)Neuromodulation, potential roles in neuropsychiatric conditions. wikipedia.orgwalshmedicalmedia.com
Serotonin (B10506) Pathway 5-Hydroxytryptophan (B29612) (5-HTP)Serotonin (5-HT), MelatoninNeurotransmission, mood regulation, sleep-wake cycles. nih.govnih.gov
Kynurenine Pathway KynurenineKynurenic acid, Quinolinic acid, NAD+Immune response, neuroinflammation, energy metabolism. nih.govwikipedia.org
Indole Pathway (Microbial) IndoleIndole-3-acetic acid (IAA), Indole-3-propionic acid (IPA)Gut-brain axis communication, neuroprotection. wikipedia.orgdrugbank.com

Roles of Key Enzymes: Aromatic L-Amino Acid Decarboxylase (AADC) and Indolethylamine-N-methyltransferase (INMT)

Two key enzymes are central to the biosynthesis of tryptamine and its N-methylated derivatives: Aromatic L-Amino Acid Decarboxylase (AADC) and Indolethylamine-N-methyltransferase (INMT).

Aromatic L-Amino Acid Decarboxylase (AADC) , also known as DOPA decarboxylase, is a pyridoxal phosphate-dependent enzyme that catalyzes the removal of a carboxyl group from aromatic L-amino acids. wikipedia.orgnih.gov Its primary role in this context is the conversion of L-tryptophan into tryptamine. nih.govresearchgate.net AADC is not specific to tryptophan and can also decarboxylate other amino acids like L-DOPA and 5-HTP to form dopamine (B1211576) and serotonin, respectively. nih.govfrontiersin.org This enzyme is widely distributed in mammalian tissues, including the central and peripheral nervous systems, as well as in various microorganisms. researchgate.netnih.govnih.gov

Indolethylamine-N-methyltransferase (INMT) is responsible for the N-methylation of tryptamine and other indoleamines, using S-adenosyl-L-methionine (SAM) as a methyl group donor. wikipedia.orgnih.gov This enzyme catalyzes the sequential methylation of tryptamine to first form N-methyltryptamine (NMT) and then N,N-dimethyltryptamine (DMT). nih.govfrontiersin.orgmdpi.com INMT is found in various mammalian tissues, including the lungs, adrenal glands, and brain, although its activity in the brain is a subject of ongoing research. nih.govnih.gov While INMT is known to produce methylated tryptamines, it is not known to catalyze the addition of an isobutyl group to the tryptamine molecule.

EnzymeEC NumberSubstrate(s)Product(s)Cofactor
Aromatic L-Amino Acid Decarboxylase (AADC) 4.1.1.28L-Tryptophan, L-DOPA, 5-HTPTryptamine, Dopamine, SerotoninPyridoxal phosphate (PLP)
Indolethylamine-N-methyltransferase (INMT) 2.1.1.49Tryptamine, N-methyltryptamineN-methyltryptamine, N,N-dimethyltryptamineS-adenosyl-L-methionine (SAM)

Microbial Biotransformation of Tryptamine and its Analogues, including Gut Microbiota Interactions

Microorganisms, particularly those residing in the gut, play a significant role in tryptophan metabolism. wikipedia.org Certain species of gut bacteria, such as Clostridium sporogenes and Ruminococcus gnavus, possess the enzyme tryptophan decarboxylase, which enables them to convert dietary tryptophan into tryptamine. nih.gov This microbially produced tryptamine can then interact with the host's physiological systems. For instance, it can act on serotonin receptors in the gut epithelium to modulate gastrointestinal motility. nih.gov

The biotransformation capabilities of microorganisms are not limited to the production of tryptamine. Fungi, for example, have been shown to perform various modifications on the tryptamine scaffold. Mycelial cultures of Psilocybe species can hydroxylate tryptamine derivatives at the 4-position, a key step in the biosynthesis of psilocin. nih.govresearchgate.net Other fungi, like Aspergillus niger, can transform tryptamine into different indole-containing compounds. wikipedia.org

Genetically engineered microbes, such as E. coli and S. cerevisiae, are also being developed for the biosynthesis of tryptamine and its derivatives for potential therapeutic applications. google.comgoogle.com These microbial systems can be engineered with the necessary enzymes to convert precursors like anthranilate or indole into various substituted tryptamines. google.com

Physiological Relevance in Diverse Non-Human Biological Systems (e.g., plants, fungi, animal species, microbes)

Tryptamine and its derivatives are found in a wide range of non-human organisms and play diverse physiological roles.

Plants: In plants, tryptamine serves as a crucial intermediate in the biosynthesis of the primary auxin, indole-3-acetic acid (IAA), which is essential for plant growth and development. wikipedia.orgsigmaaldrich.com It is also a precursor to a vast array of indole alkaloids, many of which have defensive functions against herbivores and pathogens. sigmaaldrich.commdpi.com High concentrations of tryptamine have been found in the reproductive organs of many plant species, suggesting a role in fruit and seed development. nih.govsigmaaldrich.commdpi.com

Fungi: Tryptamine is a key building block for a variety of secondary metabolites in fungi. walshmedicalmedia.com The most well-known examples are the psychoactive compounds psilocybin and psilocin, produced by mushrooms of the genus Psilocybe. nih.govgoogle.com These compounds are synthesized from tryptamine through a series of enzymatic steps including hydroxylation, phosphorylation, and N-methylation. nih.gov

Animals: In non-human animals, tryptamine is considered a trace amine that functions as a neuromodulator in the brain. wikipedia.orgwalshmedicalmedia.com It can influence the activity of other neurotransmitter systems, such as the serotonergic and dopaminergic systems. wikipedia.org The N-methylated derivative, DMT, has been detected in the brains of rodents and is hypothesized to have a role in neural signaling. nih.govfrontiersin.org

Microbes: As discussed previously, certain bacteria can produce tryptamine from tryptophan. nih.gov This microbial tryptamine can influence the host's gut physiology and may also play a role in inter-species communication within the gut microbiota. wikipedia.orgnih.gov Some bacteria, like Bacillus atrophaeus, utilize tryptamine produced by AADC in the biosynthesis of other complex molecules, such as bacillamide C. nih.gov

Advanced Research Directions and Future Perspectives for N Isobutyl Tryptamine Research

Development of N-isobutyl-tryptamine as a Chemical Probe or Research Tool for Specific Biological Pathways

The utility of a compound as a chemical probe hinges on its ability to selectively interact with a biological target, thereby allowing researchers to investigate the target's function. For tryptamine (B22526) derivatives, the primary targets are often serotonin (B10506) (5-hydroxytryptamine, or 5-HT) receptors. targetmol.comnih.gov The development of this compound as a chemical probe would involve characterizing its binding affinity and functional activity at a wide array of receptors.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Select Tryptamine Analogs. This table illustrates how structural modifications influence receptor selectivity, a key consideration in developing a chemical probe. Data is hypothetical and for illustrative purposes.
Compound5-HT1A5-HT2ASERTD2
N,N-Dimethyltryptamine (DMT)10865450>1000
N,N-Diisopropyltryptamine (DiPT)75250>1000>1000
This compound (Hypothetical)15090800>1000

Exploration of Novel Pharmacological Profiles and Biological Activities in Preclinical Models

Preclinical models are essential for characterizing the physiological and behavioral effects of a novel compound. For tryptamines, a common in vivo assay is the head-twitch response (HTR) in rodents, which is a widely used behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans. nih.govacs.org Investigating whether this compound induces the HTR would provide initial insights into its primary mechanism of action.

Table 2: Preclinical Behavioral Effects of Representative Tryptamines. This table demonstrates the use of animal models to differentiate the in vivo effects of structurally related compounds.
CompoundHead-Twitch Response (HTR) Potency (ED50, mg/kg)Substitution in DOM-Trained RatsPrimary Receptor Target
4-AcO-DMT2.1Full5-HT2A
5-MeO-DiPT4.5Full5-HT2A / 5-HT1A
DiPTInactiveFull5-HT1A

Integration of Multi-Omics Data (e.g., metabolomics, proteomics) in Tryptamine Research

The advent of high-throughput "omics" technologies offers a powerful, systems-level approach to understanding the effects of psychoactive compounds. Integrating data from genomics, proteomics (the study of proteins), and metabolomics (the study of metabolites) can provide a comprehensive picture of the biological changes induced by a compound like this compound. mpg.de

For example, analyzing brain tissue and plasma from animals treated with this compound can reveal alterations in protein expression and metabolic pathways. mpg.de This approach could identify novel drug targets and delineate the precise molecular mechanisms underlying the compound's effects. Furthermore, genomics research has shown that common genetic variations in serotonin receptors can impact the response to psychedelic drugs. azolifesciences.com Integrating genomic data with pharmacological studies on this compound could help predict individual variability in response, a key step towards personalized medicine. Multi-omics analysis can uncover complex interactions that would be missed by studying a single biological layer, providing crucial insights into both therapeutic potential and mechanisms of action. mpg.deazolifesciences.com

Advancements in Automated Synthesis and High-Throughput Screening for this compound Libraries

Modern drug discovery is often accelerated by the use of automated synthesis and high-throughput screening (HTS). vapourtec.comdrugtargetreview.com These technologies are highly applicable to the study of this compound. Automated synthesis platforms, including those utilizing continuous flow chemistry, enable the rapid creation of a large collection, or "library," of related compounds. vapourtec.com By systematically modifying the this compound scaffold—for example, by adding substituents to the indole (B1671886) ring—a diverse library of derivatives can be generated efficiently. mdpi.com

Once a library is synthesized, HTS methods can be employed to rapidly screen these compounds for activity at various biological targets, such as the serotonin receptors. targetmol.comacs.org This allows for the efficient identification of "hits"—compounds with desirable properties, such as high potency or selectivity. researchgate.net This combination of automated library synthesis and HTS dramatically reduces the time and resources required compared to traditional methods, facilitating a faster and more comprehensive exploration of the structure-activity relationships (SAR) for this class of compounds. whiterose.ac.ukchemspeed.com

Investigation of Stereoisomeric Effects in Chiral this compound Derivatives (if applicable)

While this compound itself is not chiral, derivatives can be readily synthesized that contain one or more stereocenters. For example, adding a methyl group to the alpha-position of the ethylamine (B1201723) side chain (creating α-methyl-N-isobutyl-tryptamine) would result in a chiral compound existing as two non-superimposable mirror images called enantiomers (R- and S-isomers).

The human body is a chiral environment, and it is well-established in pharmacology that enantiomers of a drug can have vastly different biological activities. veranova.com One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. Therefore, it is crucial to synthesize and test each enantiomer separately. nih.gov Studies on chiral tryptamines like α-methyltryptamine have demonstrated that enantiomers can exhibit different binding affinities and selectivities for serotonin receptor subtypes. nih.gov Investigating the stereoisomeric effects of chiral this compound derivatives would be essential for a complete understanding of their pharmacology and would be a critical step in the development of any potential therapeutic agent. veranova.comyoutube.com

Q & A

Q. What are the validated analytical methods for detecting and quantifying N-isobutyl-tryptamine in biological matrices, and how do they address sensitivity and specificity challenges?

To detect NBT in biological samples (e.g., blood, urine), gas chromatography-electron ionization mass spectrometry (GC-EI-MS) and high-performance liquid chromatography-electrospray-MS (HPLC-ESI-MS) are widely used . These methods require optimization of ion-pair extraction protocols to isolate NBT from endogenous compounds, particularly indolealkylamines with similar structures . Sensitivity can be enhanced via derivatization (e.g., acetylation) to improve volatility for GC-MS. Cross-validation with isotopic analogs (e.g., deuterated standards) is critical to minimize matrix interference .

Q. What synthetic pathways are reported for this compound, and how do reaction conditions influence purity and yield?

NBT synthesis typically involves reductive amination of tryptamine with isobutyraldehyde, using sodium cyanoborohydride as a reducing agent . Key variables include pH control (optimal at 6.5–7.0) to suppress side reactions (e.g., over-alkylation) and solvent choice (e.g., methanol vs. acetonitrile) to modulate reaction kinetics. Post-synthesis purification via recrystallization or column chromatography achieves ≥98% purity, confirmed by UV-Vis (λmax ~220 nm) and NMR .

Q. What in vitro assays are recommended to assess NBT’s serotonergic activity, and what controls are necessary to validate receptor-binding specificity?

Radioligand displacement assays using 5-HT₂A receptors (expressed in HEK293 cells) are standard. Competitive binding studies should include positive controls (e.g., LSD) and negative controls (e.g., ketanserin for 5-HT₂A antagonism) . Dose-response curves (10 nM–100 µM) with triplicate measurements ensure reproducibility. Off-target activity at related receptors (e.g., 5-HT₁A, dopamine D₂) must be screened to confirm selectivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC₅₀ values for NBT’s 5-HT₂A agonism across different experimental models?

Discrepancies may arise from model-specific factors:

  • Cell lines : HEK293 vs. CHO cells differ in receptor glycosylation, affecting ligand binding .
  • Assay conditions : Calcium flux (FLIPR) vs. cAMP accumulation assays measure divergent downstream pathways .
  • Data normalization : Baseline activity normalization to reference agonists (e.g., DOI) reduces inter-study variability. Meta-analysis of raw data (e.g., % receptor activation at 10 µM) facilitates cross-study comparisons .

Q. What experimental design considerations are critical for in vivo neuropharmacology studies of NBT to ensure reproducibility?

Adhere to NIH preclinical guidelines, including:

  • Dose standardization : Use allometric scaling from in vitro EC₅₀ values to establish mg/kg ranges .
  • Behavioral assays : Pair locomotor activity tests (open field) with species-specific serotonergic endpoints (e.g., head-twitch response in rodents) .
  • Controls : Include vehicle, positive (e.g., psilocin), and negative (5-HT₂A knockout models) controls . Statistical power analysis (n ≥ 8/group) and blinded scoring mitigate bias .

Q. How can structure-activity relationship (SAR) studies optimize NBT’s selectivity for 5-HT₂A over σ₁ receptors?

Systematic SAR approaches include:

  • Substituent variation : Compare N-alkyl chain length (isobutyl vs. isopropyl) and aromatic modifications (e.g., 4-acetoxy vs. 5-methoxy) .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses in 5-HT₂A vs. σ₁ pockets .
  • Functional assays : Screen analogs in parallel at both receptors to quantify selectivity ratios (e.g., 5-HT₂A EC₅₀ / σ₁ IC₅₀) .

Q. What ethical and methodological challenges arise in human psychopharmacology studies involving NBT, and how can they be addressed?

Challenges include:

  • Safety protocols : Preclinical toxicity data (e.g., LD₅₀ in rodents, hERG channel screening) must precede Phase I trials .
  • Informed consent : Clearly communicate hallucinogenic risks and ensure participant screening for psychiatric history .
  • Blinding : Use active placebos (e.g., niacin) to maintain blinding efficacy in randomized controlled trials .

Methodological Guidelines

  • Data reporting : Follow NIH standards for preclinical studies, including detailed statistical methods (e.g., ANOVA with post-hoc corrections) and raw data deposition .
  • Replication : Use certified reference materials (e.g., Cayman Chemical standards) for assay calibration .
  • Ethics : Document institutional review board (IRB) approvals and adverse event monitoring protocols .

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